molecular formula C18H14N2O3S2 B2818488 (E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 888410-31-9

(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2818488
CAS No.: 888410-31-9
M. Wt: 370.44
InChI Key: RNYBKXCNJWBXQR-GQCTYLIASA-N
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Description

The compound (E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide features a thiazole core substituted at position 4 with a 1,4-benzodioxin group and at position 2 with an acrylamide moiety bearing a thiophen-2-yl substituent. This structure combines three pharmacologically relevant motifs:

  • 1,4-Benzodioxin: Enhances lipophilicity and may influence receptor binding .
  • Thiazole ring: A heterocyclic scaffold common in bioactive molecules, contributing to stability and electronic properties.

Properties

IUPAC Name

(E)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-17(6-4-13-2-1-9-24-13)20-18-19-14(11-25-18)12-3-5-15-16(10-12)23-8-7-22-15/h1-6,9-11H,7-8H2,(H,19,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYBKXCNJWBXQR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that combines a thiazole moiety with a dioxin derivative. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's biological activity is primarily influenced by its structural components, which are known to exhibit various pharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC16H16N4O2S
Molecular Weight364.85 g/mol
CAS Number1212163-78-4
InChIKeyLUPKLCXXHULSSI-UHFFFAOYSA-N

Biological Activities

Preliminary studies on structurally similar compounds indicate that (E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide may exhibit several biological activities:

  • Antioxidant Activity : Compounds with thiazole and dioxin structures often demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
  • Antitumor Activity : Similar derivatives have been shown to inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The thiazole moiety is known for its ability to inhibit specific enzymes, including monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds, providing insights into potential mechanisms of action:

1. Antioxidant Properties

Research has shown that thiazole derivatives can act as effective antioxidants. For instance, a study evaluated the antioxidant activity of thiazolylhydrazone derivatives, demonstrating their potential to scavenge free radicals and inhibit lipid peroxidation .

2. Antitumor Effects

A series of studies have highlighted the antitumor properties of compounds containing dioxin structures. For example, derivatives similar to (E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide showed significant cytotoxicity against various cancer cell lines in vitro .

3. Enzyme Inhibition

Thiazole-containing compounds have been investigated for their ability to inhibit MAO-A and MAO-B isoforms. A recent study found that certain thiazol derivatives exhibited selective inhibition of MAO-B, which is relevant for the treatment of neurodegenerative disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity Reference
(E)-N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide Thiazole 1,4-Benzodioxin; (E)-thiophen-2-yl acrylamide Not reported
Compound 7 () Benzodioxin-acrylamide Phenethylamine; hydroxy-methoxyphenyl Anti-neuroinflammatory
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) Thiadiazole Cyano-acrylamide; thiophen-2-yl Anticancer
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Cinnamamide Thienyl acrylamido; nitro-phenyl Synthetic methodology
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)triazol-3-yl)thio)acetamide Triazole-thioacetamide 1,4-Benzodioxin; pyrazinyl-triazole Not reported

Key Comparative Insights

Core Heterocycle Variations
  • Thiazole vs. Thiadiazole/Thiazolidinone: Thiazole-based compounds (e.g., target compound) exhibit greater metabolic stability compared to thiadiazoles (e.g., compound 7d ) due to reduced ring strain. Thiazolidinones () with 2-thioxoacetamide substituents show lower melting points (147–160°C) versus the target’s likely higher thermal stability from rigid acrylamide and benzodioxin groups.
Substituent Effects
  • Acrylamide Modifications: The (E)-thiophen-2-yl acrylamide in the target contrasts with cyano-acrylamides (e.g., 7d ), which may alter electrophilicity and binding kinetics. Thiophene’s electron-rich nature could enhance π-stacking versus furan or phenyl analogs .

Q & A

Basic: What are the common synthetic routes for (E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling reactions : Combining thiazole and thiophene precursors via nucleophilic substitution or condensation. For example, thiophen-2-yl acryloyl chloride can react with a dihydrobenzo[b][1,4]dioxin-substituted thiazol-2-amine under basic conditions (e.g., triethylamine) in polar solvents like DMF or ethanol .
  • Purification : Chromatography (e.g., flash column chromatography) or recrystallization is used to isolate the product, ensuring high purity (>95%) .
  • Optimization : Reaction conditions (temperature, pH, solvent choice) are critical for yield enhancement. For instance, maintaining temperatures between 60–80°C improves coupling efficiency .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomerism in the acrylamide group) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) by simulating interactions with the thiophene and thiazole moieties .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with nucleophilic residues in target proteins .
  • MD simulations : Evaluates stability of ligand-protein complexes over time, identifying key hydrogen bonds or π-π stacking interactions .

Advanced: What strategies resolve contradictions in reported biological activities of similar acrylamide derivatives?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., anti-cancer activity) may arise from varying cell lines or incubation times. Replicating assays under controlled conditions (e.g., 24h vs. 48h exposure) clarifies potency .
  • Structural analogs : Comparing substituent effects (e.g., nitro vs. methoxy groups on the phenyl ring) identifies pharmacophores critical for activity .
  • Meta-analysis : Aggregating data from multiple studies (e.g., kinase inhibition profiles) highlights consistent trends versus outliers .

Advanced: How to optimize reaction conditions to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .
  • Catalyst screening : Bases like NaH or K₂CO₃ improve coupling efficiency in amide bond formation .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Advanced: What are the key considerations in designing analogs to enhance selectivity for target enzymes?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the thiophene ring increases electrophilicity, enhancing covalent binding to cysteine residues in kinases .
  • Steric hindrance : Bulky substituents (e.g., morpholinoethyl groups) reduce off-target interactions by limiting access to non-target binding pockets .
  • SAR studies : Systematic variation of the dihydrobenzo[d]dioxin moiety identifies regions critical for binding affinity versus metabolic stability .

Advanced: How to analyze conflicting data on the compound’s stability under different pH conditions?

  • Kinetic studies : Monitor degradation rates via HPLC at pH 2–10 to identify labile bonds (e.g., acrylamide hydrolysis under acidic conditions) .
  • Degradation pathways : LC-MS/MS identifies breakdown products (e.g., thiophene ring oxidation at pH > 8) .
  • Buffer selection : Use phosphate vs. Tris buffers to assess pH-dependent stability, as buffer components can catalyze degradation .

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